
フェソテロジン関連不純物8 (フェソテロジン不純物P)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Stability and Formulation
1. Stability in Pharmaceutical Compositions
Fesoterodine is prone to degradation under various conditions, particularly humidity and elevated temperatures. The presence of impurities like Fesoterodine Impurity P can affect the stability of pharmaceutical formulations. Research indicates that incorporating stabilizers such as sugar alcohols can enhance the stability of fesoterodine formulations by minimizing degradation and impurity formation during storage .
Table 1: Stability Enhancements in Fesoterodine Formulations
Stabilizer Type | Effect on Stability | Reference |
---|---|---|
Sugar Alcohols | Reduces degradation | |
Mannitol | Maintains potency | |
Xylitol | Improves shelf-life |
Clinical Efficacy and Safety
2. Therapeutic Implications
Fesoterodine has been shown to be effective in treating symptoms of OAB, including urgency and urge urinary incontinence (UUI). Studies have demonstrated that patients who do not respond adequately to other treatments may benefit from switching to fesoterodine . The presence of impurities such as Fesoterodine Impurity P must be monitored to ensure patient safety and drug efficacy.
Case Study: Efficacy in Suboptimal Responders
A clinical trial assessed the efficacy of fesoterodine (8 mg) in patients with OAB who had previously shown suboptimal responses to tolterodine (4 mg). Results indicated significant improvements in UUI episodes and overall patient-reported outcomes, highlighting the importance of managing impurities to maintain drug effectiveness .
準備方法
The preparation of Fesoterodine Related Impurity 8 involves the synthesis of fesoterodine fumarate and the subsequent identification and isolation of impurities formed during the process. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) methods. The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of trifluoroacetic acid in water and methanol in gradient elution mode .
化学反応の分析
Fesoterodine Related Impurity 8 undergoes various chemical reactions, including:
Oxidation: The impurity can be subjected to oxidative degradation using hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of different degradation products.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically identified and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
作用機序
As an impurity, Fesoterodine Related Impurity 8 does not have a direct mechanism of action. its presence can affect the overall pharmacological profile of fesoterodine fumarate. The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine, acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and increasing urinary bladder capacity .
類似化合物との比較
Fesoterodine Related Impurity 8 can be compared with other process-related impurities found in fesoterodine fumarate, such as:
Impurity 1: A degradation product formed under acidic conditions.
Impurity 2: A by-product of the synthetic process.
Impurity 3: An oxidation product formed during stability studies.
Fesoterodine Related Impurity 8 is unique in its specific formation pathway and its relative retention time during chromatographic analysis. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product .
生物活性
Fesoterodine fumarate is an antimuscarinic agent primarily used for treating overactive bladder (OAB) symptoms. Its active metabolite, 5-hydroxymethyltolterodine (5-HMT), acts as a competitive antagonist at muscarinic receptors, leading to reduced bladder contractions and improved urinary control. However, the biological activity of its related impurities, particularly Fesoterodine Related Impurity 8 (also known as Fesoterodine Impurity P), has garnered attention in pharmaceutical research due to its potential effects on drug efficacy and safety.
Fesoterodine Related Impurity 8 is characterized by its molecular structure and properties, which can influence its biological activity. Below is a summary of its chemical profile:
Property | Value |
---|---|
CAS Number | 286930-03-8 |
Molecular Formula | C30H41NO7 |
Molecular Weight | 527.649 g/mol |
Melting Point | 72-78 °C |
Boiling Point | 518.9 °C at 760 mmHg |
Biological Activity
The biological activity of Fesoterodine Impurity P is assessed through various pharmacological studies and methods. The compound's interaction with muscarinic receptors is crucial for understanding its potential effects.
Fesoterodine itself is inactive until converted to 5-HMT, which exhibits antagonistic properties at multiple muscarinic receptors (M1, M2, M3, M4, and M5). This mechanism is critical for its therapeutic effects in managing OAB symptoms. Impurities may exhibit similar or differing affinities for these receptors, potentially altering the overall pharmacological profile of the drug.
Pharmacokinetics
The pharmacokinetic parameters of Fesoterodine and its impurities are essential for evaluating their clinical relevance. Fesoterodine has a Tmax of approximately 5 hours post-administration, with a bioavailability of about 52% for its active metabolite . The volume of distribution for 5-HMT is reported to be around 169 L, indicating extensive tissue distribution .
Case Studies and Research Findings
Recent studies have highlighted the importance of quantifying impurities like Fesoterodine Impurity P to ensure drug safety and efficacy.
- Stability-Indicating HPLC Method : A study developed a reverse phase high-performance liquid chromatography (HPLC) method for quantifying Fesoterodine and its impurities, including Impurity P. This method demonstrated specificity in measuring the drug's response in the presence of various degradation products .
- Efficacy Comparisons : Clinical trials comparing different dosages of Fesoterodine (4 mg vs. 8 mg) showed significant improvements in urgency urinary incontinence (UUI) episodes among patients who switched from other antimuscarinics to Fesoterodine. This suggests that impurities could affect patient outcomes indirectly by altering the pharmacokinetics or pharmacodynamics of the primary compound .
- Safety Profiles : Adverse events associated with Fesoterodine treatment, such as dry mouth, were noted to be dose-dependent. Understanding how impurities like Fesoterodine Impurity P interact with receptors may provide insights into these side effects .
特性
CAS番号 |
1380491-71-3 |
---|---|
分子式 |
C48H66N2O4 |
分子量 |
735.07 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。